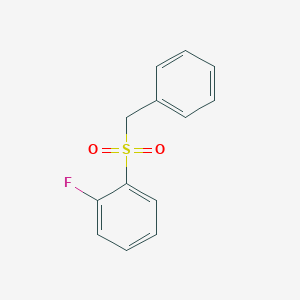
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide (CPP-115) is a novel, potent, and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The inhibition of GABA-AT by CPP-115 leads to an increase in the concentration of GABA in the brain, which has been shown to have therapeutic potential in various neurological and psychiatric disorders.
Mechanism of Action
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide works by inhibiting the enzyme GABA-AT, which is responsible for the degradation of GABA. By inhibiting GABA-AT, N-cyclopentyl-N-(furan-2-ylmethyl)acetamide leads to an increase in the concentration of GABA in the brain, which has been shown to have anxiolytic, anticonvulsant, and antiepileptic effects.
Biochemical and Physiological Effects:
The increase in GABA concentration in the brain following the administration of N-cyclopentyl-N-(furan-2-ylmethyl)acetamide has been shown to have various biochemical and physiological effects. These include the modulation of neuronal excitability, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. Additionally, N-cyclopentyl-N-(furan-2-ylmethyl)acetamide has been shown to have anti-inflammatory effects in animal models of neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-cyclopentyl-N-(furan-2-ylmethyl)acetamide is its selectivity for GABA-AT, which reduces the potential for off-target effects. Additionally, N-cyclopentyl-N-(furan-2-ylmethyl)acetamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of N-cyclopentyl-N-(furan-2-ylmethyl)acetamide is its poor solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the study of N-cyclopentyl-N-(furan-2-ylmethyl)acetamide. One potential direction is the investigation of its therapeutic potential in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, the development of more water-soluble derivatives of N-cyclopentyl-N-(furan-2-ylmethyl)acetamide could improve its pharmacokinetic properties and increase its potential for clinical use. Finally, the investigation of the long-term effects of N-cyclopentyl-N-(furan-2-ylmethyl)acetamide on neuronal function and behavior could provide valuable insights into its potential as a therapeutic agent.
Synthesis Methods
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide can be synthesized using a multi-step process involving the reaction of furfurylamine with cyclopentanone to form N-cyclopentylfurfurylamine. This intermediate is then reacted with chloroacetyl chloride to form N-cyclopentyl-N-(furan-2-ylmethyl)acetamide.
Scientific Research Applications
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-cyclopentyl-N-(furan-2-ylmethyl)acetamide has been shown to increase the concentration of GABA in the brain, leading to anxiolytic and anticonvulsant effects. Additionally, N-cyclopentyl-N-(furan-2-ylmethyl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(14)13(11-5-2-3-6-11)9-12-7-4-8-15-12/h4,7-8,11H,2-3,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPUCVCDLXPKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CO1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
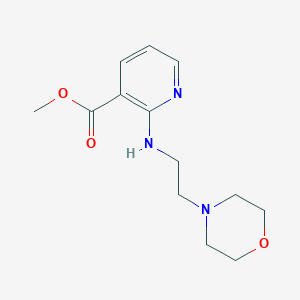
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)
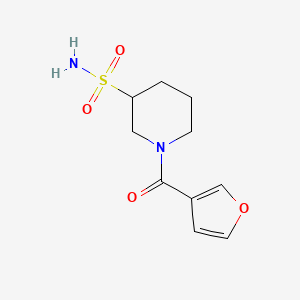
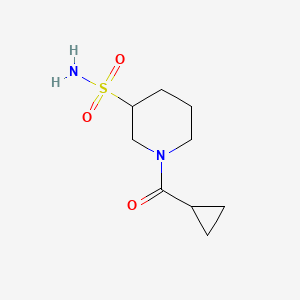
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)
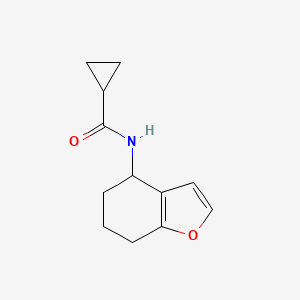
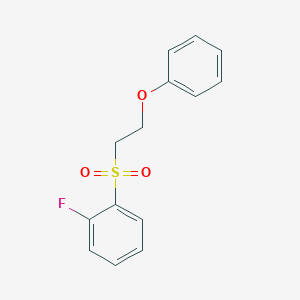

![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)
